molecular formula C11H23NO5 B12702935 Einecs 282-177-6 CAS No. 84110-42-9

Einecs 282-177-6

Katalognummer: B12702935
CAS-Nummer: 84110-42-9
Molekulargewicht: 249.30 g/mol
InChI-Schlüssel: GJSOOBSPTVBJGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of azelaic acid, 2-aminoethanol complex involves the reaction of azelaic acid with 2-aminoethanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired complex. The reaction can be represented as follows: [ \text{Azelaic Acid} + \text{2-Aminoethanol} \rightarrow \text{Azelaic Acid, 2-Aminoethanol Complex} ]

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may involve the use of catalysts and specific temperature and pressure conditions to enhance the reaction efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Azelaic acid, 2-aminoethanol complex undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols .

Wissenschaftliche Forschungsanwendungen

Azelaic acid, 2-aminoethanol complex has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of azelaic acid, 2-aminoethanol complex involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and pathways, leading to its observed effects. For example, it may inhibit the activity of enzymes involved in the synthesis of certain biomolecules, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Azelaic Acid: A dicarboxylic acid with similar chemical properties.

    2-Aminoethanol: An amino alcohol that forms complexes with various acids.

Uniqueness

The uniqueness of azelaic acid, 2-aminoethanol complex lies in its specific combination of azelaic acid and 2-aminoethanol, which imparts unique chemical and biological properties. This combination allows the compound to exhibit distinct reactivity and applications compared to its individual components .

Eigenschaften

CAS-Nummer

84110-42-9

Molekularformel

C11H23NO5

Molekulargewicht

249.30 g/mol

IUPAC-Name

2-aminoethanol;nonanedioic acid

InChI

InChI=1S/C9H16O4.C2H7NO/c10-8(11)6-4-2-1-3-5-7-9(12)13;3-1-2-4/h1-7H2,(H,10,11)(H,12,13);4H,1-3H2

InChI-Schlüssel

GJSOOBSPTVBJGX-UHFFFAOYSA-N

Kanonische SMILES

C(CCCC(=O)O)CCCC(=O)O.C(CO)N

Verwandte CAS-Nummern

94108-49-3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.